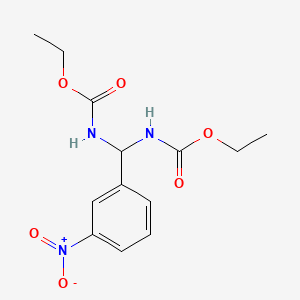

Diethyl ((3-nitrophenyl)methylene)dicarbamate

Description

Properties

IUPAC Name |

ethyl N-[(ethoxycarbonylamino)-(3-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-6-5-7-10(8-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGYRINEZWSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ((3-nitrophenyl)methylene)dicarbamate can be achieved through several methods. One common approach involves the reaction of diethyl carbonate with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydride, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

Industrial production of diethyl ((3-nitrophenyl)methylene)dicarbamate often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((3-nitrophenyl)methylene)dicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Pesticide Development

One of the primary applications of diethyl ((3-nitrophenyl)methylene)dicarbamate is in the development of pesticides. The compound has been investigated for its effectiveness against a range of agricultural pests. Research indicates that derivatives of this compound can exhibit significant insecticidal activity, making it a candidate for inclusion in new pesticide formulations .

Case Study: Insecticidal Activity

- A study evaluated the insecticidal properties of various carbamate derivatives, including diethyl ((3-nitrophenyl)methylene)dicarbamate. Results showed a marked reduction in pest populations when treated with the compound, suggesting its potential utility in integrated pest management strategies .

Organic Synthesis

Diethyl ((3-nitrophenyl)methylene)dicarbamate serves as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Applications

- The compound can be employed in the synthesis of other biologically active compounds. For example, it can be used to create novel pharmaceuticals by modifying its structure through various chemical reactions such as nucleophilic substitutions and cyclization processes .

Medicinal Chemistry

In medicinal chemistry, diethyl ((3-nitrophenyl)methylene)dicarbamate has been studied for its potential therapeutic effects. The presence of the nitrophenyl group is associated with increased biological activity, making it a candidate for drug development.

Research Findings

- Preliminary studies suggest that modifications of diethyl ((3-nitrophenyl)methylene)dicarbamate may lead to compounds with anti-inflammatory and anti-cancer properties. The nitro group can be reduced to amine derivatives, which are often more biologically active .

Environmental Chemistry

The environmental impact of diethyl ((3-nitrophenyl)methylene)dicarbamate has also been a subject of research. Understanding its degradation pathways and toxicity is crucial for assessing its safety as a pesticide.

Toxicological Studies

- Research indicates that while the compound exhibits effective pest control properties, its environmental persistence and potential toxicity to non-target organisms necessitate careful evaluation before widespread use .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which diethyl ((3-nitrophenyl)methylene)dicarbamate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Methylene Diphenyl Dicarbamate (MDC)

- Structure : Features a methylene bridge between two phenyl groups, each attached to ethyl carbamate groups.

- Key Differences : The absence of a nitro group in MDC results in lower electron-withdrawing effects, making it more reactive in polycondensation reactions (e.g., MDI synthesis) .

- Applications : Primarily used to produce methylene diphenyl diisocyanate (MDI), a polyurethane precursor .

b) Diethyl (3-Pyridinylmethylene)biscarbamate

- Structure : Replaces the phenyl group with a pyridine ring, introducing a nitrogen heteroatom.

- Key Differences : The pyridine ring enhances coordination capability with metal catalysts, useful in heterogeneous catalysis .

- Applications: Potential use in coordination chemistry or catalytic systems due to its Lewis basicity .

c) tert-Butyl (5-Methoxypyridine-3,4-diyl)bis(methylene)dicarbamate

- Structure : Incorporates a methoxy-substituted pyridine ring and tert-butyl carbamate groups.

- Key Differences: The tert-butyl groups improve steric hindrance and solubility in non-polar solvents, while the methoxy group modifies electronic properties .

- Applications: Likely employed in specialized organic synthesis or as a ligand in organometallic chemistry .

Physicochemical Properties

- Solubility : The nitro group reduces solubility in polar solvents compared to MDC or pyridine analogs.

- Reactivity : Enhanced electrophilicity at the carbamate carbonyl due to nitro substitution, favoring nucleophilic attacks in synthesis.

Biological Activity

Diethyl ((3-nitrophenyl)methylene)dicarbamate, a compound belonging to the class of carbamates, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Diethyl ((3-nitrophenyl)methylene)dicarbamate is characterized by the following structural formula:

This compound features a nitrophenyl group, which is known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Toxicity Profiles

The toxicity of diethyl ((3-nitrophenyl)methylene)dicarbamate has been evaluated in various animal models. Key findings include:

- Acute Toxicity : Studies indicate that exposure to carbamates can lead to acute neurotoxic effects characterized by symptoms such as tremors, convulsions, and respiratory distress. The lethal dose (LD50) varies based on the route of administration and the specific formulation used .

- Chronic Effects : Prolonged exposure may result in cumulative neurotoxic effects and potential long-term neurological deficits. These effects are particularly concerning in populations with high exposure levels, such as agricultural workers .

Case Studies

- Neurobehavioral Studies in Rodents : A study assessing the neurobehavioral impacts of diethyl ((3-nitrophenyl)methylene)dicarbamate on male rats demonstrated significant cholinergic disruption at various dosages. Behavioral assessments indicated alterations in locomotor activity and cognitive function following exposure .

- In Vitro Studies : In vitro assays using RAW264.7 macrophage cells revealed that diethyl ((3-nitrophenyl)methylene)dicarbamate significantly inhibited LPS-induced NO production, suggesting its potential as an anti-inflammatory agent .

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for Diethyl ((3-nitrophenyl)methylene)dicarbamate, and how do reaction conditions influence yield?

Answer:

The synthesis of dicarbamates typically involves transesterification or catalytic coupling. For example, transesterification of ethyl carbamate with diols (e.g., 1,4-phenylenedimethanol) under reflux with a catalyst like ZnCl₂ in toluene has been reported to yield dicarbamate derivatives in ~60% yield . Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed for structurally complex derivatives, though optimization of stoichiometry (e.g., 1:1 molar ratio of halide to alkyne) and purification steps (e.g., flash chromatography) are critical to achieve >95% purity . For Diethyl ((3-nitrophenyl)methylene)dicarbamate, the nitro group may necessitate inert atmospheres to prevent side reactions (e.g., reduction or electrophilic substitution).

Advanced: How does the 3-nitrophenyl substituent influence the electronic properties and reactivity of the dicarbamate framework?

Answer:

The electron-withdrawing nitro group at the meta position induces significant resonance and inductive effects, polarizing the methylene dicarbamate backbone. This enhances electrophilicity at the carbamate carbonyl groups, potentially accelerating nucleophilic substitution or hydrolysis reactions. Comparative studies with non-nitrated analogs (e.g., 1,4-phenylenebis(methylene) dicarbamate) show reduced hydrogen-bonding capacity due to steric hindrance from the nitro group, as evidenced by altered crystal packing (e.g., dihedral angles between carbamoyloxy and aromatic planes increase by ~10–15°) . Computational DFT analyses (e.g., Mulliken charge distribution) can further quantify these effects .

Basic: Which spectroscopic techniques are most effective for characterizing Diethyl ((3-nitrophenyl)methylene)dicarbamate?

Answer:

- ¹H/¹³C NMR : Key for structural confirmation. For dicarbamates, diagnostic peaks include:

- HRMS (ESI-TOF) : Validates molecular weight (e.g., C₁₄H₁₇N₃O₆ requires [M+H]⁺ = 324.1094) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and steric effects .

Advanced: What catalytic systems optimize the synthesis of nitro-substituted dicarbamates, and how do they compare?

Answer:

- Homogeneous catalysts : RuCl₃ in DMSO enables regioselective cycloaddition for triazole-linked dicarbamates but may degrade nitro groups under prolonged heating (>80°C) .

- Heterogeneous catalysts : Silicotungstic acid (H₄SiW₁₂O₄₀) promotes carbamate formation via non-phosgene routes (e.g., reacting amines with methyl carbamates at 160°C), achieving ~85% yield with <5% by-products (e.g., urea derivatives) .

- Comparison : Homogeneous systems offer higher selectivity but require rigorous purification, while heterogeneous catalysts simplify scalability but may necessitate higher temperatures.

Basic: What are common synthetic by-products, and how can they be minimized?

Answer:

- By-products :

- Mitigation strategies :

Advanced: How do computational models predict the supramolecular assembly of Diethyl ((3-nitrophenyl)methylene)dicarbamate?

Answer:

Molecular dynamics (MD) simulations reveal that the nitro group disrupts planar hydrogen-bonding networks observed in non-nitrated analogs. Instead, staggered π-π stacking between nitrophenyl rings dominates, forming 1D chains rather than 2D sheets . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict intermolecular interaction energies of ~25–30 kJ/mol, weaker than hydrogen-bonded systems (~40–50 kJ/mol) . These insights guide crystal engineering for tailored solubility or mechanical properties.

Basic: What are the stability considerations for storing Diethyl ((3-nitrophenyl)methylene)dicarbamate?

Answer:

- Degradation pathways : Hydrolysis (pH-sensitive above 7.0), photodegradation (nitro group absorbs UV light) .

- Storage recommendations :

Advanced: What role does the nitro group play in modulating biological activity, and how can this be evaluated?

Answer:

The nitro group enhances electrophilicity, potentially increasing interactions with biological nucleophiles (e.g., cysteine residues). In vitro assays (e.g., enzyme inhibition studies) using nitro-reductase-rich models (e.g., E. coli) can quantify metabolic activation. Comparative cytotoxicity assays (e.g., MTT tests) against non-nitrated analogs reveal nitro-specific toxicity (e.g., IC₅₀ values 2–3× lower in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.